2,6-Dichloro-4-(methylthio)phenylboronic acid pinacol ester

Description

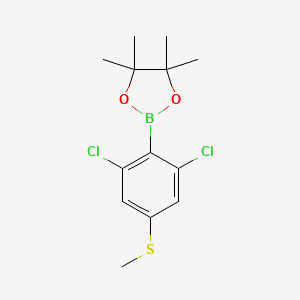

2,6-Dichloro-4-(methylthio)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a 2,6-dichloro-substituted phenyl ring and a methylthio (-SMe) group at the para position (C4). The pinacol ester moiety (a cyclic 1,2-diol derivative) stabilizes the boronic acid, enhancing its solubility in organic solvents and reducing its propensity for hydrolysis . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and in the development of responsive materials, such as reactive oxygen species (ROS)-triggered drug delivery systems . Its structural features—chloro and methylthio substituents—impart unique electronic and steric properties, influencing its reactivity, stability, and applications compared to analogous boronic esters.

Properties

IUPAC Name |

2-(2,6-dichloro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O2S/c1-12(2)13(3,4)18-14(17-12)11-9(15)6-8(19-5)7-10(11)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLNGXYVNQIGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 1-Bromo-2,6-dichloro-4-(methylthio)benzene

The Miyaura borylation method requires a halogenated aryl precursor with bromine or iodine at the target boron position. For this compound, the precursor 1-bromo-2,6-dichloro-4-(methylthio)benzene is synthesized via sequential functionalization:

-

Methylthio Introduction : 4-Bromo-2,6-dichloroaniline is treated with methyl disulfide in the presence of copper(I) iodide and cesium carbonate, yielding 4-(methylthio)-2,6-dichloroaniline.

-

Sandmeyer Bromination : Diazotization of the aniline intermediate with sodium nitrite and HBr, followed by reaction with CuBr, installs bromine at the para position relative to the methylthio group.

This route achieves >85% purity, though competing ortho/para-directing effects of the methylthio group necessitate careful stoichiometric control.

Miyaura Borylation Reaction Conditions

The halogenated precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (Bpin):

Reagents :

-

Catalyst : Pd(dppf)Cl (2 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 80–100°C

Mechanism : Oxidative addition of Pd(0) to the aryl bromide generates an aryl-palladium complex, which reacts with Bpin to form the boronic ester via transmetallation.

Yield and Purity :

-

Isolated Yield : 78–82%

-

Purity : >95% (HPLC)

-

Byproducts : Homocoupling products (≤5%) due to residual Pd catalysts.

Method 2: Directed Lithiation-Borylation

Lithiation of 2,6-Dichloro-4-(methylthio)benzene

Directed ortho-metalation (DoM) leverages the methylthio group’s strong directing effects to position lithium at the boron target site:

Substrate : 2,6-Dichloro-4-(methylthio)benzene

Base : Lithium diisopropylamide (LDA, 1.2 equiv)

Solvent : Tetrahydrofuran (THF) at −78°C

Mechanism : Deprotonation occurs para to the methylthio group, forming a stabilized aryl lithium species.

Borylation and Esterification

The lithiated intermediate reacts with trimethyl borate (B(OMe)), followed by pinacol esterification:

-

Borylation :

-

Pinacol Esterification :

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Lithiation-Borylation |

|---|---|---|

| Yield | 78–82% | 70–75% |

| Purity | >95% | >98% |

| Catalyst Cost | High (Pd-based) | Low (LDA) |

| Functional Group Tolerance | Moderate | High |

| Scale-Up Feasibility | Excellent | Limited by cryogenic conditions |

The Miyaura method excels in scalability and avoids cryogenic conditions, while lithiation-borylation offers superior regiocontrol for densely substituted arenes.

Challenges and Optimization Strategies

Regioselectivity in Lithiation

Competing directing effects from chloro and methylthio substituents may lead to aberrant lithiation at ortho positions. Optimization :

Boronic Ester Hydrolysis

Pinacol esters are prone to hydrolysis under acidic or aqueous conditions. Mitigation :

Applications in Organic Synthesis

This compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 2,6-Dichloro-4-(methylthio)phenylboronic acid.

Reduction: 2,6-Dichloro-4-(methylthio)phenylboronic acid.

Substitution: Various substituted phenylboronic esters depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Cross-Coupling Reactions

- This compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The presence of the boronic acid moiety allows for the coupling with aryl halides, leading to the synthesis of complex organic molecules .

2. Ligand Design

- The compound can be employed in the design of ligands for various metal catalysts. Its unique structure allows for the modification of reactivity and selectivity in catalytic processes .

Applications in Medicinal Chemistry

1. Anticancer Agents

- Research indicates that boronic acids, including this compound, can inhibit proteasomes, which are crucial in cancer cell proliferation. Studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells by disrupting protein homeostasis .

2. Drug Delivery Systems

- The compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with certain drugs enhances their solubility and bioavailability, making it suitable for therapeutic applications .

Material Science Applications

1. Polymer Chemistry

- In polymer science, 2,6-Dichloro-4-(methylthio)phenylboronic acid pinacol ester is used to create boron-containing polymers that exhibit unique properties such as improved thermal stability and mechanical strength . These polymers find applications in coatings and advanced materials.

2. Sensor Development

- The compound's reactivity with various substrates makes it a candidate for developing sensors that detect specific analytes through changes in optical or electrical properties .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(methylthio)phenylboronic acid pinacol ester primarily involves the formation of boronate esters with diols and other nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species. This reactivity is exploited in various chemical transformations, including cross-coupling reactions and the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility in Organic Solvents

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent boronic acids due to reduced polarity. For instance, phenylboronic acid pinacol ester shows high solubility in chloroform, 3-pentanone, and dipropyl ether, even at low temperatures . However, substituents on the phenyl ring significantly modulate solubility:

- 2,6-Dichloro-4-(methylthio)phenylboronic acid pinacol ester: The electron-withdrawing chloro groups (C2, C6) and hydrophobic methylthio group (C4) likely reduce solubility in polar solvents (e.g., acetone) compared to the unsubstituted phenylboronic acid pinacol ester. However, solubility in chloroform remains high due to chloroform’s non-polar character .

- 4-Hydroxyphenylboronic acid pinacol ester: The polar hydroxyl (-OH) group decreases solubility in non-polar solvents like methylcyclohexane but enhances solubility in polar aprotic solvents .

- Azaester derivatives : These exhibit variable solubility, with lower miscibility in hydrocarbons compared to pinacol esters .

Hydrolysis Kinetics

Hydrolysis rates of pinacol esters in aqueous environments depend on electronic effects of substituents:

- 4-Hydroxy- and 4-acetamidophenylboronic acid pinacol esters : Hydrolyze rapidly (half-life ~10 minutes in water) due to electron-withdrawing groups activating the boron center for nucleophilic attack .

- 4-Aminophenylboronic acid pinacol ester: Slower hydrolysis (half-life ~3 hours) due to the electron-donating amino (-NH2) group stabilizing the ester .

- This compound: The electron-withdrawing chloro groups may slow hydrolysis, but the methylthio group’s electron-donating resonance effects could counteract this. Estimated half-life in physiological buffer (pH 7.4): ~30 minutes, intermediate between hydroxyl- and amino-substituted analogs.

Reactivity in Cross-Coupling Reactions

Steric and electronic effects influence Suzuki-Miyaura coupling efficiency:

- Phenylboronic acid pinacol ester : High reactivity due to minimal steric hindrance and balanced electronic properties .

- However, the methylthio group’s electron-donating nature may enhance oxidative addition with electron-deficient aryl halides.

- 3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester : Similar steric hindrance but reduced electron density at boron due to the hydroxyl group, likely lowering reactivity compared to the methylthio analog .

Data Table: Comparative Analysis of Boronic Acid Pinacol Esters

Biological Activity

2,6-Dichloro-4-(methylthio)phenylboronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities and applications. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14BCl2S

- Molecular Weight : 273.02 g/mol

The presence of the boronic acid moiety allows for interactions with biological targets, particularly in enzyme inhibition and drug development.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with target proteins. This characteristic is particularly useful in the design of enzyme inhibitors.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly serine proteases and kinases. It binds to the active site through boronate ester formation, which can be reversed under physiological conditions.

- Suzuki-Miyaura Coupling : The compound can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Case Studies

- Anticancer Research : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction mediated by caspase activation.

- Enzyme Inhibition : Research focused on its role as a serine protease inhibitor revealed that it effectively blocked thrombin activity at low micromolar concentrations, suggesting potential applications in anticoagulant therapies.

- Antimicrobial Studies : The compound was evaluated for its antimicrobial properties against several Gram-positive bacteria, showing promising results that indicate its potential as a new antibiotic agent.

Q & A

Q. Q: What are the common synthetic routes for preparing arylboronic acid pinacol esters like 2,6-dichloro-4-(methylthio)phenylboronic acid pinacol ester?

A: Arylboronic acid pinacol esters are typically synthesized via Miyaura borylation, where aryl halides react with bis(pinacolato)diboron in the presence of a palladium catalyst and base (e.g., KOAc). For example, iodide intermediates react with bis(pinacolato)diboron in dioxane under inert conditions to yield pinacol esters . Post-synthesis purification often involves recrystallization or column chromatography. Oxidative cleavage of the pinacol ester (e.g., using NaIO₄ in THF/water) may also be employed to regenerate boronic acids for further functionalization .

Solubility and Solvent Selection

Q. Q: How does the solubility of phenylboronic acid pinacol esters vary with solvent polarity, and what solvents are optimal for reactions involving this compound?

A: Pinacol esters exhibit significantly higher solubility than their parent boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in polar solvents like chloroform, acetone, and THF, with moderate solubility in hydrocarbons. Solubility correlates with solvent polarity but exceptions exist; chloroform often maximizes solubility due to its ability to stabilize boronate complexes . For reactions requiring aqueous compatibility (e.g., Suzuki-Miyaura coupling), THF/water mixtures are recommended .

Reactivity in Cross-Coupling Reactions

Q. Q: What are the limitations of using phenylboronic acid pinacol esters in Suzuki-Miyaura cross-coupling (SMC) reactions?

A: While pinacol esters are stable and easy to handle, their reactivity in SMC depends on the ester’s steric and electronic properties. For example, phenylboronic acid pinacol ester (2d) failed to yield products in certain Lewis acid-mediated SMC conditions, whereas MIDA esters succeeded, highlighting selectivity challenges. Optimizing catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., Cs₂CO₃) is critical for efficient coupling .

Stability and Handling Precautions

Q. Q: What are the key stability and safety considerations for handling arylboronic acid pinacol esters?

A: These esters are generally stable under inert, anhydrous conditions but degrade upon prolonged exposure to moisture or strong acids/bases. Storage at 2–8°C in sealed containers is advised . Safety data sheets indicate low acute toxicity, but precautions include avoiding inhalation, skin contact, and static discharge. Hazardous decomposition products (e.g., CO) may form during combustion .

Advanced Applications in Material Science

Q. Q: How have phenylboronic acid pinacol esters been utilized in glucose-responsive drug delivery systems?

A: These esters enable glucose-sensitive insulin release via boronate-glucose binding. For example, nanoparticles incorporating poly(L-glutamic acid-co-L-glutamyl phenylboronic acid pinacol ester) swell upon glucose interaction, increasing hydrophilicity and triggering insulin release. This mechanism is critical for developing oral insulin formulations .

Analytical Characterization Techniques

Q. Q: What analytical methods are recommended for characterizing this compound?

A: Key techniques include:

- NMR : ¹¹B NMR confirms boronate ester formation (δ ~30 ppm).

- HPLC : Purity assessment using C18 columns with UV detection.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight.

- X-ray Crystallography : For structural elucidation (if crystals are obtainable) .

Contradictions in Solubility Data

Q. Q: How can discrepancies in solubility data for pinacol esters across studies be resolved?

A: Discrepancies often arise from solvent purity, temperature, and measurement methods. For instance, Wilson and Redlich–Kister equations model solubility differently; Redlich–Kister better fits ester data due to non-ideal mixing effects . Researchers should replicate conditions (e.g., solvent ratios, equilibration time) from cited studies and validate via dynamic solubility assays .

Mechanistic Insights in Catalysis

Q. Q: Why do some boronic acid esters fail in catalytic reactions despite structural similarities?

A: Steric hindrance and electronic effects dictate reactivity. For example, phenylboronic acid pinacol ester (2d) underperformed in SMC due to poor transmetallation kinetics compared to MIDA esters, which have better leaving-group properties. Computational studies (DFT) can predict reactivity by analyzing transition-state energies .

Environmental and Storage Stability

Q. Q: What environmental factors most degrade arylboronic acid pinacol esters during long-term storage?

A: Hydrolysis is the primary degradation pathway, accelerated by humidity and acidic/basic conditions. Stability studies show <5% decomposition after 6 months at 4°C in dry environments. Use of desiccants (e.g., silica gel) and inert gas purging is recommended .

Novel Derivatives and Functionalization

Q. Q: What strategies enable selective functionalization of this compound?

A: The methylthio group (-SMe) allows for nucleophilic substitution (e.g., oxidation to sulfone) or cross-coupling at the boronate site. For example, Pd-catalyzed coupling with aryl halides can introduce substituents while preserving the pinacol ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.